![molecular formula C13H18BrNO2 B2654616 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1497970-49-6](/img/structure/B2654616.png)
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.
Mécanisme D'action
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is a selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a key role in the regulation of gene expression. By inhibiting BET proteins, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol can block the expression of genes that are involved in cancer cell growth and survival, as well as in the immune response that drives autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its anti-tumor and immunomodulatory effects, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of other diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, further research is needed to determine the optimal dosing regimen and potential side effects of this compound.
Orientations Futures
There are several potential future directions for the development of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol. One possibility is the combination of this compound with other anti-cancer or immunomodulatory agents in order to enhance its efficacy. Another direction is the development of more potent and selective BET inhibitors based on the structure of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol. Additionally, further research is needed to better understand the mechanism of action and potential therapeutic applications of this compound in other diseases beyond cancer and autoimmune disorders.
In conclusion, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is a promising small molecule inhibitor with potent anti-tumor and immunomodulatory effects. While further research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to become an important therapeutic agent for the treatment of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol involves several steps, including the reaction of 4-bromobenzylamine with 4-hydroxymethyltetrahydrofuran, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol has been shown to have potent anti-tumor activity in preclinical studies, particularly against solid tumors such as lung, colon, and breast cancers. It has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
4-[[(4-bromophenyl)methylamino]methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-3-1-11(2-4-12)9-15-10-13(16)5-7-17-8-6-13/h1-4,15-16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJODWHXOKRBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.